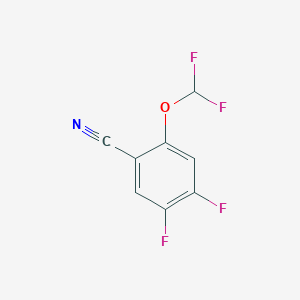
Benzonitrile, 2-(difluoromethoxy)-4,5-difluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzonitrile, 2-(difluoromethoxy)-4,5-difluoro-: is an aromatic organic compound with the molecular formula C8H5F2NO . It is a derivative of benzonitrile, where the benzene ring is substituted with difluoromethoxy and difluoro groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of benzonitrile, 2-(difluoromethoxy)-4,5-difluoro- can be achieved through several synthetic routes. One common method involves the reaction of benzaldehyde with hydroxylamine hydrochloride in the presence of a phase transfer catalyst and a solvent like dimethylformamide (DMF). The reaction typically occurs at elevated temperatures (around 135°C) and yields benzonitrile derivatives .
Industrial Production Methods: In industrial settings, the synthesis of benzonitrile derivatives often involves the use of green chemistry principles. For example, ionic liquids can be used as recycling agents to facilitate the reaction, eliminating the need for metal salt catalysts and simplifying the separation process .
Analyse Chemischer Reaktionen
Types of Reactions: Benzonitrile, 2-(difluoromethoxy)-4,5-difluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzylamines.
Substitution: Various substituted benzonitrile derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzonitrile, 2-(difluoromethoxy)-4,5-difluoro- is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of fluorinated aromatic compounds on biological systems. It can be used as a probe to investigate enzyme interactions and metabolic pathways .
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities .
Industry: In the industrial sector, benzonitrile derivatives are used in the production of dyes, resins, and polymers. They are also employed as solvents and intermediates in various chemical processes .
Wirkmechanismus
The mechanism of action of benzonitrile, 2-(difluoromethoxy)-4,5-difluoro- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may interact with cytochrome P450 enzymes, affecting drug metabolism and detoxification processes .
Vergleich Mit ähnlichen Verbindungen
Benzonitrile: The parent compound, with a simpler structure and fewer substituents.
3-(Difluoromethoxy)benzonitrile: A similar compound with the difluoromethoxy group in a different position on the benzene ring.
4-Amino-2-trifluoromethyl benzonitrile: Another derivative with different substituents, used in various chemical applications.
Uniqueness: Benzonitrile, 2-(difluoromethoxy)-4,5-difluoro- is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions with other molecules. This makes it valuable for specialized applications in research and industry .
Eigenschaften
Molekularformel |
C8H3F4NO |
|---|---|
Molekulargewicht |
205.11 g/mol |
IUPAC-Name |
2-(difluoromethoxy)-4,5-difluorobenzonitrile |
InChI |
InChI=1S/C8H3F4NO/c9-5-1-4(3-13)7(2-6(5)10)14-8(11)12/h1-2,8H |
InChI-Schlüssel |
KSRVTQCJDQRRDX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1F)F)OC(F)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


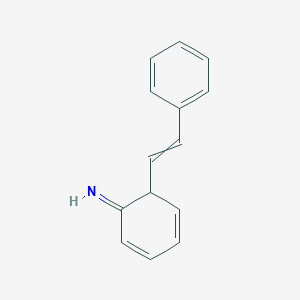
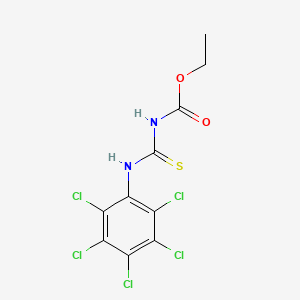

![(2Z)-2-cyano-N-(6-methoxypyridin-3-yl)-2-[2-oxo-1-(propan-2-yl)-1,2-dihydro-3H-indol-3-ylidene]ethanamide](/img/structure/B14123685.png)
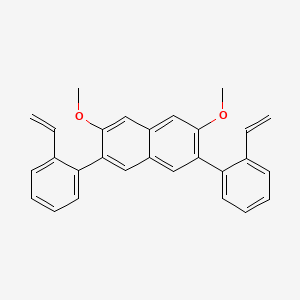
![N-[(4-phenylmethoxyphenyl)methylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide](/img/structure/B14123700.png)
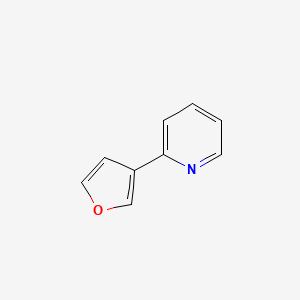
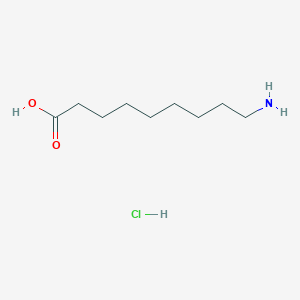
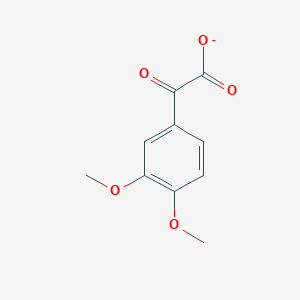
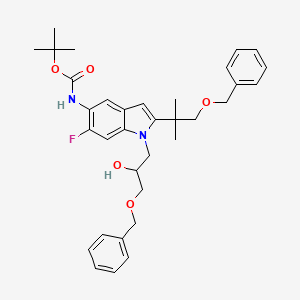


![N-(2,4-dimethylphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14123743.png)
![2-({5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(3-nitrophenyl)ethanone](/img/structure/B14123749.png)
